
2-phenoxy-N-(3,5,7-trimethyl-1,3-benzothiazol-2-ylidene)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-phenoxy-N-(3,5,7-trimethyl-1,3-benzothiazol-2-ylidene)acetamide” is a derivative of phenoxy acetamide . Phenoxy acetamide and its derivatives have been the subject of recent investigations due to their potential as therapeutic candidates .
Synthesis Analysis
The synthesis of phenoxy acetamide derivatives has been explored in various studies . For instance, a novel series of 2-(substituted phenoxy)-N-(1-phenylethyl) acetamide analogs were synthesized using 1-phenylethylamine and substituted phenols .Molecular Structure Analysis
The molecular formula of “2-phenoxy-N-(3,5,7-trimethyl-1,3-benzothiazol-2-ylidene)acetamide” is C19H20N2O2S . It has an average mass of 340.439 Da and a monoisotopic mass of 340.124542 Da .Chemical Reactions Analysis
The chemical reactions involving phenoxy acetamide derivatives are diverse and depend on the specific derivative and reaction conditions . For example, phenoxy acetic acids and ethanolamine were subjected to microwave irradiation to produce substituted phenoxy .Aplicaciones Científicas De Investigación
a. Anti-Inflammatory Properties: Thiophenes exhibit anti-inflammatory activity, making them relevant for conditions involving inflammation, such as arthritis and autoimmune diseases .
b. Antifungal Agents: Certain thiophene derivatives have demonstrated antifungal properties. These compounds could be explored further for their efficacy against fungal infections .
c. Anticancer Potential: Thiophenes have been investigated as potential anticancer agents. Their ability to inhibit cell growth and induce apoptosis makes them promising candidates for cancer therapy .
d. Anti-Anxiety and Anti-Psychotic Effects: Some thiophene derivatives exhibit anxiolytic and anti-psychotic effects. These properties could be harnessed for the treatment of anxiety disorders and related conditions .
e. Antioxidant Activity: Thiophenes possess antioxidant properties, which are crucial for combating oxidative stress and preventing cellular damage .
f. Kinase Inhibition: Certain thiophene-based compounds act as kinase inhibitors. Kinases play a key role in cell signaling pathways, and their dysregulation is associated with various diseases, including cancer .
g. Estrogen Receptor Modulation: Thiophenes may interact with estrogen receptors, making them relevant for hormone-related conditions and diseases .
Material Science Applications
Apart from medicinal chemistry, thiophenes find applications in material science:
a. Metal Complexing Agents: Thiophenes can form stable complexes with metal ions. These complexes have applications in catalysis and materials synthesis .
b. Development of Insecticides: Thiophenes have been explored for their insecticidal properties. Their use in pest control and agriculture is an area of interest .
Shah, R., & Verma, P. K. (2018). Therapeutic importance of synthetic thiophene. BMC Chemistry, 12(1), 137. Link Narayana, B., et al. (2019). Synthesis and Biological Evaluation of Thiazole Derivatives. In Heterocycles in Natural Product Synthesis (pp. 1-17). IntechOpen. Link
Direcciones Futuras
The future directions for research on “2-phenoxy-N-(3,5,7-trimethyl-1,3-benzothiazol-2-ylidene)acetamide” and related compounds could involve further exploration of their therapeutic potential . This could include designing new derivatives of phenoxy acetamide that could enhance safety and efficacy .
Propiedades
IUPAC Name |
2-phenoxy-N-(3,5,7-trimethyl-1,3-benzothiazol-2-ylidene)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2S/c1-12-9-13(2)17-15(10-12)20(3)18(23-17)19-16(21)11-22-14-7-5-4-6-8-14/h4-10H,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWNJYHLKILOBPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)N(C(=NC(=O)COC3=CC=CC=C3)S2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-phenoxy-N-(3,5,7-trimethyl-1,3-benzothiazol-2-ylidene)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

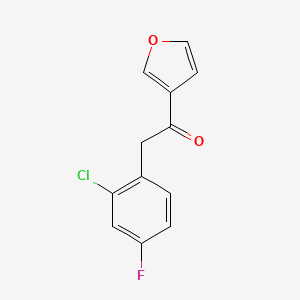
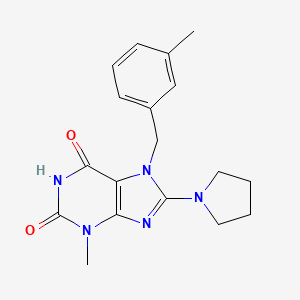
![(E)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-((4-bromo-2-methylphenyl)amino)acrylonitrile](/img/structure/B2490179.png)
![2-((3-(4-chlorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(4-fluorobenzyl)acetamide](/img/structure/B2490180.png)
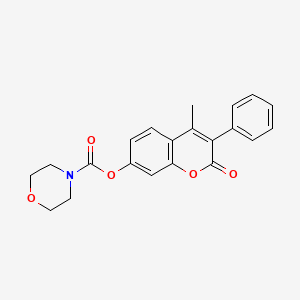

![1-(4-fluorobenzyl)-4-[1-(4-fluorobenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2490183.png)
![2-cyano-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(pyridin-3-yl)prop-2-enamide](/img/structure/B2490184.png)

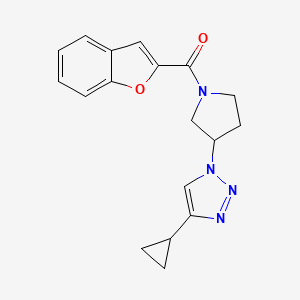
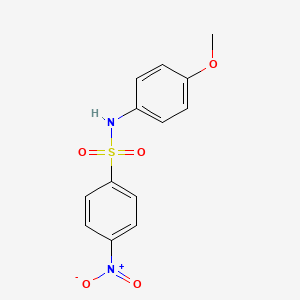
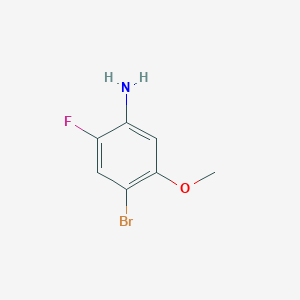
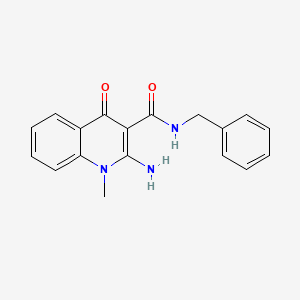
![3-(4-Isopropylphenyl)-6-({[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)pyridazine](/img/structure/B2490199.png)